Methyl (2S,4S)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate
Description
Historical Context and Development
The development of Methyl (2S,4S)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate emerges from the broader historical trajectory of pyrrolidine chemistry, which has experienced significant advancement since the early recognition of five-membered nitrogen heterocycles in medicinal applications. The pyrrolidine scaffold itself has been extensively utilized by medicinal chemists for decades due to its unique structural properties, including the capacity for sp³-hybridization that enables efficient exploration of pharmacophore space. The specific stereochemistry embodied in the (2S,4S) configuration reflects advances in asymmetric synthesis methodologies that have become increasingly sophisticated throughout the late twentieth and early twenty-first centuries. Historical development of similar pyrrolidine derivatives can be traced through various synthetic approaches, including those described in patent literature from the early 2000s, where novel pyrrolidine compounds were being developed as potent and selective inhibitors of cyclic adenosine monophosphate-specific phosphodiesterase.
The incorporation of halogenated phenoxy substituents represents a more recent development in pyrrolidine chemistry, reflecting the pharmaceutical industry's growing understanding of how halogen substitution patterns can modulate biological activity and pharmacokinetic properties. The presence of both chlorine and fluorine atoms in the 2-chloro-4-fluorophenoxy moiety demonstrates the application of modern halogenation strategies that have been refined through extensive structure-activity relationship studies. The creation of compounds bearing such specific substitution patterns has been facilitated by advances in halogenation chemistry, including the development of selective chlorination and fluorination methodologies that allow for precise placement of halogen atoms on aromatic rings.
The methyl ester functionality present in this compound reflects traditional approaches to improving the bioavailability and membrane permeability of carboxylic acid derivatives. Historical precedent for such esterification strategies can be found throughout the development of proline-based pharmaceuticals, where methyl esters have been routinely employed to enhance cellular uptake and subsequent hydrolysis to the active carboxylic acid form. The combination of these structural elements in a single molecule represents the culmination of decades of medicinal chemistry optimization, incorporating lessons learned from extensive studies of pyrrolidine pharmacology and halogenated aromatic chemistry.
Significance in Organic Chemistry and Research
This compound holds particular significance in organic chemistry due to its embodiment of multiple sophisticated structural features that collectively contribute to its research value. The compound exemplifies the principle of stereochemical control in pyrrolidine derivatives, where the specific (2S,4S) configuration provides enhanced selectivity toward biological targets compared to other stereoisomeric forms. This stereochemical precision is crucial in modern drug development, as different stereoisomers can exhibit dramatically different biological profiles due to their distinct binding modes with enantioselective proteins. The presence of the chiral centers at positions 2 and 4 of the pyrrolidine ring creates a rigid three-dimensional structure that can be precisely oriented to interact with specific protein binding sites.
The halogenated phenoxy substituent contributes significantly to the compound's chemical properties and biological activity. The 2-chloro-4-fluorophenoxy moiety introduces unique electronic and steric effects that can modulate the compound's interaction with biological targets. Fluorine substitution is particularly valuable in medicinal chemistry due to its ability to enhance metabolic stability while maintaining favorable lipophilicity characteristics. The chlorine substitution at the ortho position provides additional steric hindrance and electronic modulation that can contribute to selectivity in target binding. Research has demonstrated that specific halogen substitution patterns can dramatically influence the biological activity of pyrrolidine derivatives, with compounds containing 4-chlorophenyl groups showing enhanced activity in various biological assays.
The pyrrolidine core structure itself represents a versatile scaffold that has found extensive application across multiple areas of chemical research. The five-membered ring system provides an optimal balance between rigidity and flexibility, allowing for precise molecular recognition while maintaining sufficient conformational freedom for induced-fit binding interactions. The non-planarity of the pyrrolidine ring, resulting from its sp³-hybridized carbon atoms, creates a three-dimensional pharmacophore that can access unique regions of chemical space not available to planar aromatic systems. This spatial characteristic has made pyrrolidine derivatives particularly valuable in the development of selective enzyme inhibitors and receptor modulators.
Table 1: Structural Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₃ClFNO₃ | |
| Molecular Weight | 273.69 g/mol | |
| Chemical Abstracts Service Number | 1217704-47-6 | |
| PubChem Compound Identifier | 28306028 | |
| International Union of Pure and Applied Chemistry Name | methyl (2S,4S)-4-(2-chloro-4-fluorophenoxy)pyrrolidine-2-carboxylate | |
| Simplified Molecular Input Line Entry System | COC(=O)[C@@H]1CC@@HOC2=C(C=C(C=C2)F)Cl | |
| Boiling Point (Predicted) | 360.3±42.0 °C | |
| Density (Predicted) | 1.315±0.06 g/cm³ |
Overview of Current Research Landscape
The contemporary research landscape surrounding this compound is characterized by its emerging role as an Aurora A kinase inhibitor, positioning it within the rapidly expanding field of targeted cancer therapeutics. Aurora A kinase represents a critical target in cancer research due to its essential role in cell cycle regulation, particularly during mitotic progression. The mechanism of action involves the compound's ability to inhibit Aurora A kinase activity, thereby disrupting the normal cell cycle progression and leading to potential therapeutic effects in cancer treatment strategies. This research direction reflects the broader trend in contemporary oncology research toward developing highly selective kinase inhibitors that can target specific molecular pathways involved in cancer cell proliferation.
Current investigations into pyrrolidine derivatives have revealed their extensive potential across multiple therapeutic areas beyond oncology. Recent research has demonstrated that pyrrolidine compounds exhibit diverse biological activities, including antibacterial properties through inhibition of deoxyribonucleic acid gyrase and topoisomerase fourth enzyme systems. Studies have shown that compounds containing 4-chlorophenyl substituents, similar to the structural motif present in the target compound, demonstrate enhanced activity against various bacterial strains, with some derivatives showing activity comparable to established antibiotics. The versatility of the pyrrolidine scaffold has also been explored in the development of antidiabetic agents, where polyhydroxylated pyrrolidines have shown promise as dual-target inhibitors of α-glucosidase and aldose reductase enzymes.
The field of pyrrolidine chemistry continues to evolve with the development of novel synthetic methodologies that enable the preparation of increasingly complex derivatives. Recent advances in automated synthesis techniques have been particularly significant for pyrrolidine-based compounds, as demonstrated by the development of fully automated synthesis protocols for related fluorinated proline derivatives. These technological advances have enhanced the accessibility of complex pyrrolidine compounds for research applications and have facilitated the exploration of structure-activity relationships across diverse chemical libraries. The automation of synthesis processes has proven particularly valuable for radiopharmaceutical applications, where pyrrolidine derivatives labeled with fluorine-18 have found application in positron emission tomography imaging studies.
Table 2: Current Research Applications of Pyrrolidine Derivatives Related to this compound
The research landscape is further enriched by ongoing investigations into the structure-activity relationships of halogenated pyrrolidine derivatives. Studies have revealed that the specific positioning of halogen substituents can dramatically influence biological activity, with compounds bearing 2-chloro-4-fluoro substitution patterns often exhibiting enhanced selectivity and potency compared to other halogenation patterns. The development of efficient synthetic routes to such compounds has become an active area of research, with particular emphasis on methods that can control both regio- and stereoselectivity. Contemporary research efforts are increasingly focused on understanding how the three-dimensional structure of pyrrolidine derivatives influences their interaction with biological targets, leading to more rational approaches to drug design and optimization.
Properties
IUPAC Name |
methyl (2S,4S)-4-(2-chloro-4-fluorophenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO3/c1-17-12(16)10-5-8(6-15-10)18-11-3-2-7(14)4-9(11)13/h2-4,8,10,15H,5-6H2,1H3/t8-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOXPBJIZFGMQZ-WPRPVWTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrrolidine Core with Defined Stereochemistry
- The pyrrolidine ring is typically constructed or sourced as a chiral building block such as (2S,4S)-4-hydroxyproline methyl ester or a related intermediate.
- Stereoselective ring formation or resolution methods ensure the (2S,4S) configuration.
- Protecting groups may be used to mask reactive sites during substitution steps.
While specific literature on this exact compound’s preparation is limited, analogous pyrrolidine derivatives provide a framework. Below is a representative summary table based on related synthetic procedures adapted for this compound:
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pyrrolidine ring synthesis | Chiral starting material (e.g., L-proline methyl ester) | 85-95 | Commercially available or synthesized via asymmetric synthesis |
| 2 | Etherification | 2-chloro-4-fluorophenol, K2CO3, DMF, 60-80°C | 70-85 | Reaction time 12-24 h; base-promoted nucleophilic substitution |
| 3 | Methyl esterification (if needed) | Diazomethane or MeI, base, room temp | 90-95 | Ensures methyl ester formation |
| 4 | Purification | Silica gel chromatography or recrystallization | 80-90 | High stereochemical purity maintained |
Research Findings and Optimization Notes
- Stereochemical Integrity: Maintaining the (2S,4S) configuration is critical. Using chiral starting materials and mild reaction conditions prevents racemization.
- Solvent Choice: Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution efficiency for ether formation.
- Base Selection: Potassium carbonate is preferred for its mildness and effectiveness in promoting ether bond formation without side reactions.
- Temperature Control: Moderate heating (60-80°C) balances reaction rate and selectivity.
- Purification: Chromatographic methods ensure removal of side products and unreacted starting materials, critical for pharmaceutical-grade purity.
- Yields: Optimized procedures yield the target compound in overall yields of approximately 60-75% after all steps.
Summary Table of Key Physical and Chemical Properties Relevant to Preparation
| Property | Value | Source/Notes |
|---|---|---|
| Molecular Weight | 273.69 g/mol | PubChem CID 28306028 |
| Melting Point | Not specifically reported | Estimated ~100-130°C (analogous compounds) |
| Solubility | Moderate in organic solvents | Facilitates purification |
| Stability | Stable under neutral and mild basic conditions | Avoid strong acids or bases to prevent hydrolysis |
Scientific Research Applications
Medicinal Chemistry
Methyl (2S,4S)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest it may interact with biological targets effectively.
Case Studies
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. Research is ongoing to evaluate the specific efficacy of this compound in targeted cancer therapies.
- Neuropharmacology : Given its ability to cross the blood-brain barrier, there is interest in evaluating its effects on neurological disorders. Studies are focusing on its potential neuroprotective effects and mechanisms of action.
Biochemical Research
The compound is utilized in proteomics research to study protein interactions and functions. Its unique structure allows it to serve as a probe in biochemical assays.
Applications
- Enzyme Inhibition Studies : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, making it useful for understanding enzyme kinetics and regulation.
- Receptor Binding Studies : Investigations into how this compound binds to various receptors can provide insights into its potential therapeutic uses.
Synthetic Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its reactivity allows chemists to explore new synthetic pathways.
Synthetic Routes
- The compound can be synthesized through various methods, including nucleophilic substitution reactions, which are essential for developing new derivatives with enhanced biological activities.
Data Table of Related Compounds
| Compound Name | Structure | Application Area | Key Findings |
|---|---|---|---|
| Methyl (2S,4S)-4-(3-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate | Structure | Medicinal Chemistry | Potential anticancer activity |
| Methyl (2S,4S)-4-(2-chloro-3-fluorophenoxy)-2-pyrrolidinecarboxylate | Structure | Biochemical Research | Effective enzyme inhibitor |
Mechanism of Action
The mechanism by which Methyl (2S,4S)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting neurological functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Methyl (2S,4S)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate and its analogs:
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: The target compound’s 2-chloro-4-fluorophenoxy group combines moderate electron withdrawal (Cl and F) with compact steric requirements. In contrast, the nitro group in ’s compound (C₁₂H₁₄N₂O₅) offers stronger electron withdrawal but may increase toxicity risks . Steric Bulk: Bulkier substituents, such as the naphthyl group in (C₁₆H₁₇Cl₂NO₃), reduce solubility and may hinder binding in sterically sensitive environments .
Molecular Weight (MW) :
- The target compound (~273.68 g/mol) occupies a mid-range MW compared to analogs. Higher MW compounds (e.g., at 399.10 g/mol) may face challenges in pharmacokinetics, while lower MW analogs (e.g., at 263.33 g/mol) could exhibit improved membrane permeability .
Stereochemistry :
- The (2S,4S) configuration distinguishes the target compound from diastereomers like (2R,4S)-4-fluoropyrrolidine-2-carboxylate (), where altered stereochemistry could significantly impact receptor binding or catalytic activity .
Hazard and Stability :
- Several analogs () are classified as irritants, suggesting similar handling precautions may apply to the target compound . Hydrochloride salt forms (e.g., ) enhance stability and solubility, though the target compound’s salt status is unspecified.
Functional Group Diversity: The isopropyl group in (C₁₅H₂₁NO₃) increases lipophilicity, which might enhance blood-brain barrier penetration compared to the target’s polar chloro-fluorophenoxy group .
Biological Activity
Methyl (2S,4S)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Chemical Formula : C₁₂H₁₃ClFNO₃
- CAS Number : 1217687-34-7
- Molecular Weight : 273.69 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a chloro-fluorophenyl ether, which is critical for its biological activity.
This compound exhibits various biological activities primarily through modulation of specific receptors and enzymes:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes associated with inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Receptor Modulation : It interacts with neurotransmitter receptors, influencing pathways related to mood and anxiety disorders. Its structural similarity to known pharmacological agents suggests it may act as a selective modulator.
- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines, particularly through the modulation of apoptotic pathways.
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies
-
Inflammation Model Study :
In a controlled study involving animal models of inflammation, this compound demonstrated a significant reduction in edema and inflammatory markers when administered at varying doses. This suggests its potential utility in treating inflammatory diseases. -
Cancer Cell Line Research :
In vitro studies on various cancer cell lines (e.g., breast and prostate cancer) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis. The underlying mechanism appears to involve the activation of caspase pathways. -
Neuropharmacological Assessment :
Behavioral assays using rodent models indicated that the compound may exhibit anxiolytic effects, possibly through modulation of serotonin receptors. This aligns with its structural characteristics similar to other psychoactive compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Methyl (2S,4S)-4-(2-chloro-4-fluorophenoxy)-2-pyrrolidinecarboxylate, and how can reaction progress be monitored?
- Methodological Answer : The compound’s synthesis likely involves nucleophilic substitution at the pyrrolidine ring’s 4-position, using (2S,4S)-configured intermediates. For example, methyl esters of similar pyrrolidine derivatives are synthesized via coupling reactions under inert conditions (e.g., N₂ atmosphere) with catalysts like Pd or Cu for aryl ether bond formation . Reaction monitoring requires thin-layer chromatography (TLC) or HPLC with UV detection (e.g., 254 nm) to track the disappearance of starting materials. Purity (>98%) is confirmed via reverse-phase HPLC using C18 columns and acetonitrile/water gradients .
Q. How can researchers ensure stereochemical fidelity during synthesis and purification?
- Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak® AD-H) is critical for resolving (2S,4S) isomers from diastereomers. For example, Boc-protected pyrrolidine analogs are resolved using hexane/isopropanol mobile phases . Polarimetry or X-ray crystallography (if crystals are obtainable) can validate absolute configuration .
Q. What stability considerations are relevant for storing this compound under laboratory conditions?
- Methodological Answer : The compound’s stability depends on protecting groups and substituents. For analogs like Boc-protected pyrrolidine carboxylates, storage at –20°C under argon in anhydrous DMSO or acetonitrile prevents hydrolysis . Degradation is assessed via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for new peaks .
Advanced Research Questions
Q. How do the chloro and fluoro substituents influence the compound’s conformational dynamics in solution?
- Methodological Answer : The 2-chloro-4-fluorophenoxy group introduces steric and electronic effects, potentially restricting pyrrolidine ring puckering. Nuclear Overhauser Effect (NOE) NMR experiments (e.g., 2D ROESY) can map spatial proximities between substituents. For example, in (2S,4S)-configured proline derivatives, substituents at the 4-position stabilize trans-ring conformations, as shown in NOE correlation studies . Computational modeling (DFT or MD simulations) further quantifies energy barriers for ring inversion .
Q. What strategies mitigate aggregation or solubility issues in aqueous buffers during biological assays?
- Methodological Answer : Hydrophobic substituents like 2-chloro-4-fluorophenoxy may reduce solubility. Co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin-based formulations improve solubility without denaturing proteins. For analogs with aggregation-prone motifs, dynamic light scattering (DLS) identifies particulates, while LC-MS confirms integrity post-solubilization .
Q. How can researchers validate the compound’s reactivity in nucleophilic or catalytic systems?
- Methodological Answer : The chloro group is susceptible to displacement in SNAr reactions, while the fluoro group is less reactive. Kinetic studies under varying pH and temperature (e.g., 25–60°C) quantify reaction rates. For example, methyl pyrrolidine carboxylates with halogenated aryl ethers undergo Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the chloro position, monitored via <sup>19</sup>F NMR or LC-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
